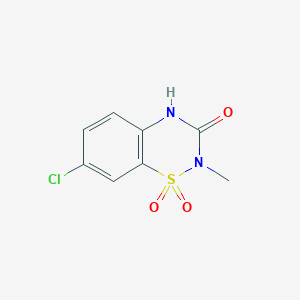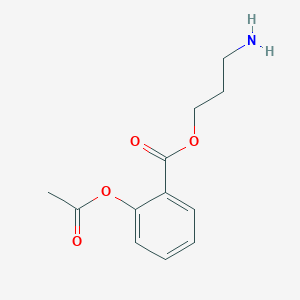
(R)-4-Boc-3-methyl-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Boc-3-methyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanones. It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Boc-3-methyl-1,4-diazepan-2-one typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diacid or its derivative under acidic or basic conditions.
Introduction of the Boc Protecting Group: The Boc (tert-butoxycarbonyl) protecting group is introduced to the nitrogen atom of the diazepane ring. This is usually done by reacting the diazepane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the diazepane ring at the appropriate position. This can be achieved using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods: In an industrial setting, the production of ®-4-Boc-3-methyl-1,4-diazepan-2-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: ®-4-Boc-3-methyl-1,4-diazepan-2-one can undergo oxidation reactions, typically at the methyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
科学研究应用
®-4-Boc-3-methyl-1,4-diazepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-4-Boc-3-methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
相似化合物的比较
®-4-Boc-3-methyl-1,4-diazepan-2-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
®-4-Boc-3-methyl-1,4-diazepan-2-amine: Contains an amine group instead of a carbonyl group.
®-4-Boc-3-methyl-1,4-diazepan-2-ol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness: ®-4-Boc-3-methyl-1,4-diazepan-2-one is unique due to its specific structural features, such as the presence of the Boc protecting group and the diazepane ring. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
分子式 |
C11H20N2O3 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
tert-butyl (2R)-2-methyl-3-oxo-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(14)12-6-5-7-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |
InChI 键 |
FDPLTIXQKBILOA-MRVPVSSYSA-N |
手性 SMILES |
C[C@@H]1C(=O)NCCCN1C(=O)OC(C)(C)C |
规范 SMILES |
CC1C(=O)NCCCN1C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Pyridin-2-yl-6-pyridin-4-yl-pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B8294965.png)







![5-Chloromethyl-2-(2-methyl-[1,3]dioxolan-2-yl)-thiazole](/img/structure/B8295029.png)

